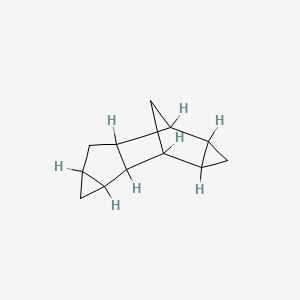
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane is a polycyclic hydrocarbon with the molecular formula C12H16 It is a highly strained molecule due to its unique structure, which consists of five interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane typically involves the use of dicyclopentadiene and diiodomethane as starting materials . The reaction is carried out in an ultrasonic reactor with zinc-copper alloy as a catalyst. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
While the industrial production methods for Pentacyclo(6310(2,7)0(3,5)The use of ultrasonic reactors and efficient catalysts can help in achieving higher yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the effects of strain and ring interactions in polycyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane exerts its effects is primarily through its highly strained structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Uniqueness
Pentacyclo(6310(2,7)0(3,5)0(9,11))dodecane is unique due to its specific ring system and the degree of strain in its structure
Eigenschaften
CAS-Nummer |
82110-70-1 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
pentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2 |
InChI-Schlüssel |
CUEVXBHHOPVSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C(C2)C4CC3C5C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


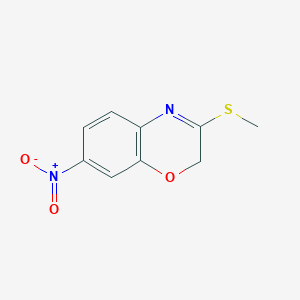
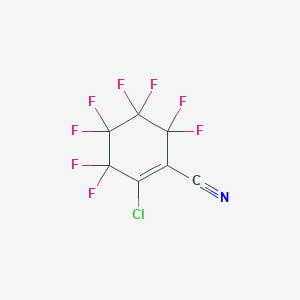
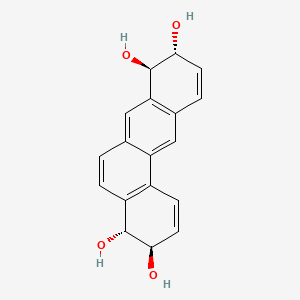
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
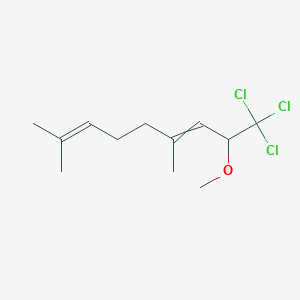
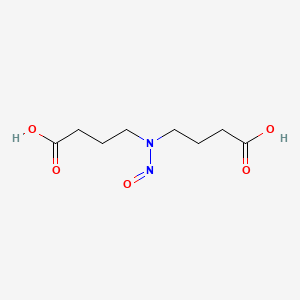
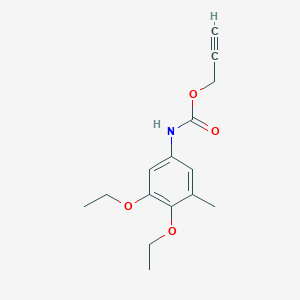

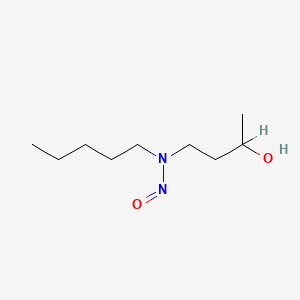
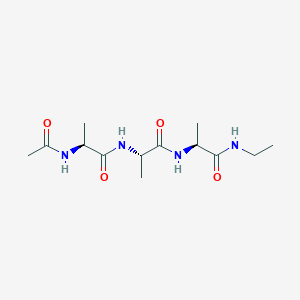

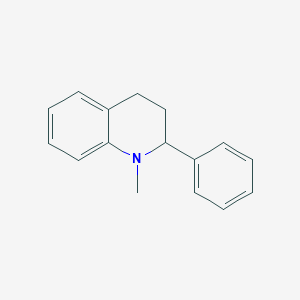
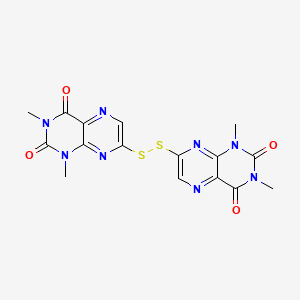
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
